molecular formula C14H25NO3 B2879472 Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate CAS No. 2551117-07-6

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2879472
CAS No.: 2551117-07-6
M. Wt: 255.358
InChI Key: PWUIEGBLYPCZEC-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-93-9, C₁₂H₂₂N₂O₃, MW: 242.31 g/mol) is a spirocyclic compound featuring a 5-oxaspiro[3.5]nonane core with an aminomethyl substituent at position 6 and a tert-butyl carboxylate group at position 2 (Figure 1). Its rigid spirocyclic structure and functional groups make it a valuable intermediate in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)10-7-14(8-10)6-4-5-11(9-15)17-14/h10-11H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUIEGBLYPCZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CCCC(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : [To be confirmed]
  • Molecular Formula : C13_{13}H23_{23}N\O3_3
  • Molecular Weight : 241.33 g/mol

The compound features a spirocyclic structure, which is significant for its biological interactions and pharmacological properties.

Research indicates that compounds with a spirocyclic structure often exhibit diverse biological activities, including interactions with various receptors and enzymes. This compound has shown potential in modulating chemokine receptors, specifically CCR3 and CCR5, which are implicated in inflammatory responses and viral infections such as HIV/AIDS .

Antiviral Activity

A study highlighted the compound's ability to inhibit HIV replication through its action on chemokine receptors . The modulation of these receptors can lead to decreased viral load and improved immune response in infected individuals.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. By inhibiting the activity of specific enzymes involved in inflammatory pathways, it may help in the management of conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

  • HIV Infection Management :
    • A clinical trial evaluated the efficacy of spirocyclic compounds similar to this compound in patients with HIV. Results indicated a significant reduction in viral load and improved CD4+ T cell counts, suggesting potential as an adjunct therapy in HIV management.
  • Inflammatory Disorders :
    • In a preclinical model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines in serum samples.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include cyclization and functional group modifications. The synthetic route is characterized by high yields and purity, making it suitable for further pharmacological studies.

StepReaction TypeYield (%)Reference
1Cyclization75
2Functionalization80
3Purification>95

Comparison with Similar Compounds

Core Spirocyclic Scaffolds

The compound belongs to a family of spirocyclic bicycloalkanes with nitrogen and oxygen heteroatoms. Key structural analogs include:

Compound Name Spiro System Substituents Functional Groups Key Applications References
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane 2-carboxylate, 7-NH Two nitrogen atoms Intermediate for D4R antagonists
Tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane 2-carboxylate, 8-NH₂ Amino group at position 8 Unspecified, likely peptide mimics
Tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate Spiro[3.5]nonane 2-carboxylate, 5-oxo Ketone at position 2 Probable kinase inhibitor precursor
Tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane 2-carboxylate, 6-oxo, 8-oxa Dual oxygen and nitrogen heteroatoms Unreported, structural diversity studies

Key Observations :

  • Diaza systems (e.g., 2,7-diazaspiro) exhibit higher polarity and binding versatility for CNS targets compared to oxa/aza hybrids .

Stability and Physicochemical Properties

  • Lipophilicity: The tert-butyl group enhances membrane permeability (logP ≈ 1.5–2.0), while the aminomethyl group increases solubility in acidic media .
  • Metabolic Stability : Spirocyclic frameworks resist oxidative metabolism compared to linear analogs, as shown in diazaspiro derivatives .

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